7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Quality Control Procurement Analytical Chemistry

7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one (CAS 877265-10-6) is a brominated derivative of the dihydroisoquinolinone class, characterized by a heterocyclic core (C10H10BrNO) with a molecular weight of 240.10 g/mol and a high purity specification of up to 98% from key suppliers. Its primary scientific role is as a synthetic building block, where the strategic placement of the bromine atom at the C7 position provides a critical handle for transition metal-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries.

Molecular Formula C10H10BrNO
Molecular Weight 240.1 g/mol
CAS No. 877265-10-6
Cat. No. B1524190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
CAS877265-10-6
Molecular FormulaC10H10BrNO
Molecular Weight240.1 g/mol
Structural Identifiers
SMILESCN1CC2=C(CC1=O)C=CC(=C2)Br
InChIInChI=1S/C10H10BrNO/c1-12-6-8-4-9(11)3-2-7(8)5-10(12)13/h2-4H,5-6H2,1H3
InChIKeyRCPDCQDJDZSIOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one: A Reactive Scaffold for Targeted Synthesis and R&D Procurement


7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one (CAS 877265-10-6) is a brominated derivative of the dihydroisoquinolinone class, characterized by a heterocyclic core (C10H10BrNO) with a molecular weight of 240.10 g/mol and a high purity specification of up to 98% from key suppliers . Its primary scientific role is as a synthetic building block, where the strategic placement of the bromine atom at the C7 position provides a critical handle for transition metal-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries [1]. This compound is central to the preparation of more complex isoquinoline-based agents, including those investigated as RHO protein kinase inhibitors [2] and ligands targeting the angiotensin II type 2 receptor (AT2R) .

Why Unvalidated Substitution of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one Poses Significant Risk in R&D Workflows


Substituting 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one with a closely related analog in a synthesis or assay is not a trivial exchange due to the precise regiochemical requirements of its applications. The compound's specific substitution pattern—a bromine atom at the C7 position and a methyl group at the N2 position on the dihydroisoquinolin-3(4H)-one scaffold—is non-negotiable for the cross-coupling reactions that define its utility . Altering the halogen position or the N-alkyl group can completely ablate reactivity in palladium-catalyzed transformations or destroy target binding affinity in the context of AT2R ligand development . Furthermore, discrepancies in purity between suppliers can introduce uncharacterized byproducts that compromise the reproducibility of downstream steps, as the compound's intrinsic purity is a critical parameter for both medicinal chemistry and material science applications . The quantitative data below demonstrates the measurable differences that preclude generic substitution.

Quantitative Evidence Guide for the Differentiated Use of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one (CAS 877265-10-6)


Comparative Supplier Purity Specifications for 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

The purity specification is a primary differentiator for procurement. Commercial suppliers offer this compound at varying purity levels, which directly impacts its suitability for sensitive applications. Fluorochem specifies a minimum purity of 98% , whereas suppliers like AKSci and Bide Pharmatech offer the compound at a lower standard purity of 95% . This 3% difference in assay can be critical for reactions where impurities inhibit catalysis or lead to side-product formation.

Quality Control Procurement Analytical Chemistry

Physicochemical Differentiation: Molecular Weight vs. Non-Brominated Analog

A key differentiator between 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one and its non-brominated parent, 2-methyl-1,2-dihydroisoquinolin-3(4H)-one, is the impact on key physicochemical parameters. The presence of the bromine atom increases the molecular weight from 161.2 g/mol for the parent to 240.10 g/mol for the brominated derivative , a difference of +78.9 g/mol. While direct LogP data for the parent is not available, the bromine atom on the target compound (cLogP ~1.77) is known to increase lipophilicity compared to a hydrogen atom, which influences membrane permeability and metabolic stability.

Physicochemical Properties Lead Optimization Medicinal Chemistry

Regiochemical Differentiation: Bromine Position vs. Alternate Isoquinolinone Regioisomers

The precise location of the bromine atom is a critical structural differentiator with major consequences for synthetic utility. The target compound has the bromine atom at the C7 position of the dihydroisoquinolin-3(4H)-one scaffold, which is a different regioisomer from compounds like 7-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 1313399-68-6), where the carbonyl is at the 1-position . This difference is not trivial; in transition metal-catalyzed cross-coupling reactions, the electronic environment created by the adjacent carbonyl group at the 3-position in the target compound will yield different reactivity and selectivity compared to a regioisomer with the carbonyl at the 1-position.

Cross-Coupling SAR Studies Synthetic Chemistry

Primary Application Scenarios for 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one in Scientific Research


Development of AT2R Ligands

This compound serves as a key intermediate in the synthesis and structure-activity relationship (SAR) study of analogs targeting the angiotensin II type 2 receptor (AT2R). The specific substitution pattern on the dihydroisoquinolinone core has been shown to be part of a series that allows for fine-tuning of antagonist binding modes, a process that would be impossible with a different regioisomer .

Synthesis of RHO Kinase Inhibitors

The dihydroisoquinoline scaffold, to which this compound belongs, is a core structure in a class of patented RHO protein kinase inhibitors. This compound's reactive bromine handle makes it a valuable building block for constructing the more complex, substituted isoquinolines that are claimed for treating diseases associated with RHO kinase [1].

High-Fidelity Medicinal Chemistry Building Block

For high-throughput experimentation or late-stage functionalization, the 98% purity grade of this compound (available from specific vendors) is preferred. The higher purity minimizes the risk of catalyst poisoning in palladium-catalyzed reactions and reduces the formation of undesired byproducts, leading to more robust and reproducible synthetic routes .

Physicochemical Property Modulation in Lead Optimization

In a drug discovery program, the quantifiable difference in molecular weight (+78.9 g/mol) and increased lipophilicity (cLogP ~1.77) of this compound compared to its non-brominated analog can be strategically employed to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a lead series without altering the core pharmacophore .

Technical Documentation Hub

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